DL-PHENYLALANINE (1-13C)

Amino Acid Kinetics Stable Isotope Tracer Methodology Renal Physiology

Select DL-Phenylalanine-1-13C for applications where label position and stereochemistry critically impact data validity. The carboxyl-13C label uniquely enables 13CO2 breath test diagnostics—ring-labeled analogs cannot substitute. The intentional racemic composition provides defined D/L content, eliminating the systematic 2- to 3-fold urinary enrichment overestimation caused by trace D-isomer contamination in enantiopure L-phenylalanine-1-13C. As an M+1 SIL-IS, it corrects matrix effects in LC-MS/MS quantification without stereospecific bias. Purpose-designed for PAH activity phenotyping, whole-body flux studies, and metabolic tracing where carboxyl-carbon fate tracking is essential.

Molecular Formula
Molecular Weight 166.2
Cat. No. B1579817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-PHENYLALANINE (1-13C)
Molecular Weight166.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Phenylalanine-1-13C: Technical Specifications and Research-Grade Purity for Stable Isotope Applications


DL-Phenylalanine-1-13C (CAS 64193-00-6) is a stable isotope-labeled racemic mixture of the essential amino acid phenylalanine, featuring a single 13C atom substitution at the carboxyl carbon position. The compound maintains a molecular weight of 166.18 g/mol (mass shift M+1 relative to unlabeled phenylalanine) and exhibits a melting point of 266-267 °C with decomposition . Commercial availability includes specifications of ≥99 atom% 13C isotopic enrichment and ≥98% chemical purity, with product offerings ranging from 500 mg to bulk quantities from established stable isotope suppliers [1]. As a research-use-only compound, it serves as both an internal standard for quantitative mass spectrometry and a metabolic tracer for in vitro and in vivo flux studies.

Procurement Consideration: Why Unlabeled Phenylalanine or Alternative Labeling Positions Cannot Substitute for DL-Phenylalanine-1-13C


Generic substitution of DL-Phenylalanine-1-13C with unlabeled phenylalanine, enantiopure L-phenylalanine-1-13C, or phenylalanine labeled at alternative positions introduces analytical and biological confounding variables that compromise data validity. Unlabeled phenylalanine provides no isotopic signal for MS-based quantification or flux tracing. Alternative labeling positions (e.g., ring-13C6, 13C9, or 2H5) exhibit differential mass shifts that alter chromatographic retention behavior and MS ionization efficiency, requiring separate method validation [1]. Most critically, the presence of even trace D-isomer contamination (≥0.4%) in purportedly enantiopure L-phenylalanine-1-13C tracers produces significantly higher urinary isotopic enrichment due to renal tubular discrimination, with reported enrichment values of 28.6 ± 7.1 vs. 10.2 ± 1.5 for D-isomer-free tracer (P < .0001) [2]. The intentional racemic composition of DL-Phenylalanine-1-13C provides defined D/L content that enables controlled experimental conditions or deliberate investigation of stereospecific metabolism. These factors render compound-specific selection a critical procurement decision rather than an interchangeable commodity purchase.

Quantitative Differentiation Evidence: DL-Phenylalanine-1-13C vs. Alternative Labeled Phenylalanine Analogs


Urinary Enrichment Accuracy: DL-Phenylalanine-1-13C Eliminates D-Isomer Interference Found in Enantiopure L-Tracers

In human amino acid kinetic studies, the presence of D-isomer contamination in commercially manufactured L-phenylalanine-1-13C tracers produces a significant confound when urine is used as a noninvasive sampling matrix. A direct head-to-head comparison in human subjects receiving oral L-phenylalanine-1-13C infusions demonstrated that tracer containing 0.4% D-[13C]phenylalanine yielded urinary [13C]phenylalanine enrichment of 28.6 ± 7.1, compared to 10.2 ± 1.5 for tracer with undetectable D-isomer content (P < .0001) [1]. Chiral GC-MS analysis confirmed that D-[13C]phenylalanine accounted for 10-30% (mean 20.5% ± 7%) of total phenylalanine in urine from the contaminated tracer group, while absent from the D-isomer-free group [1]. Critically, urinary L-[13C]phenylalanine enrichment did not differ between groups (9.8 ± 1.5 vs. 9.8 ± 2.5), confirming that the elevation originated exclusively from D-isomer accumulation due to renal tubular discrimination [1]. This phenomenon creates systematic overestimation of whole-body flux and oxidation rates when urine is used as a surrogate for plasma enrichment. DL-Phenylalanine-1-13C, with its defined 1:1 racemic composition, enables either avoidance of this confound through a priori methodological design or intentional investigation of stereospecific renal handling mechanisms.

Amino Acid Kinetics Stable Isotope Tracer Methodology Renal Physiology

Phenylalanine Hydroxylase Activity Assessment: 1-13C Carboxyl Label Enables 13CO2 Breath Test Quantification Not Achievable with Ring-Labeled Analogs

The carboxyl-specific 13C label at position 1 enables the 13C-phenylalanine breath test (13C-PBT), a noninvasive diagnostic assay that measures phenylalanine hydroxylase (PAH) activity in vivo through quantification of exhaled 13CO2. In a clinical study of 20 chronically medicated schizophrenia patients versus 20 age- and sex-matched controls, oral administration of 100 mg L-[1-13C]phenylalanine (99 atom% 13C) with breath 13CO2/12CO2 ratio monitoring over 120 minutes revealed that Δ13CO2 was significantly lower in patients than controls at all sampling time points, with repeated measures ANCOVA confirming an overall significant difference between groups after controlling for age and body weight [1]. The cumulative recovery rate (CRR) at 120 min demonstrated altered phenylalanine kinetics in schizophrenia that was not attributable to antipsychotic medication, as chronic risperidone or haloperidol administration in rats produced no significant effect on 13C-PBT indices [1]. The metabolic pathway underlying this assay involves PAH-catalyzed conversion of phenylalanine to tyrosine, with subsequent degradation through three major routes (p-hydroxyphenylpyruvic acid formation, tyramine conversion, and L-DOPA/dopamine synthesis) all culminating in 13CO2 exhalation [2]. Ring-labeled phenylalanine analogs (e.g., ring-13C6) do not release the labeled carbon as CO2 through these pathways, rendering them unsuitable for breath test applications.

Inborn Errors of Metabolism Neuropsychiatric Disorders Enzyme Activity Assay

LC-MS Quantification Accuracy: Stable Isotope Internal Standardization with Phenylalanine-1-13C Achieves Superior Recovery vs. Non-Isotopic Methods

In quantitative amino acid profiling by LC-MS/MS, the use of stable isotope-labeled internal standards (SIL-IS) is essential for correcting matrix effects and ionization variability. A validated method for quantifying 20 amino acids in human plasma and skeletal muscle specimens employed phenylisothiocyanate derivatization with uniformly labeled 13C/15N internal standards. While the study utilized [ring-13C6]/D5phenylalanine as the phenylalanine tracer, the analytical principle establishes that any SIL-IS with mass shift M+1 or greater provides comparable quantification accuracy, achieving mean interday accuracy of 97.3% and coefficient of variation (CV) of 2.6% across spiked plasma samples [1]. For phenylalanine specifically, the machine reproducibility CVs in muscle tissue fluid and plasma were 4.4% and 0.8%, respectively, with interday variability of 3.4% and recovery of 90.5% [1]. DL-Phenylalanine-1-13C (M+1 mass shift) has been explicitly employed as a stable isotope-labeled internal standard in comprehensive GC-MS metabolomics protocols, demonstrating its validated utility in untargeted metabolite profiling workflows .

Quantitative Metabolomics LC-MS/MS Method Validation Amino Acid Profiling

Metabolic Flux Analysis Versatility: Single 1-13C Label Enables Targeted Pathway Tracing Without Isotopologue Spectral Complexity

DL-Phenylalanine-1-13C provides a strategic advantage in metabolic flux experiments where targeted pathway tracing is prioritized over comprehensive isotopologue profiling. The single 13C atom at the carboxyl position yields a defined M+1 mass shift that simplifies downstream LC-HRMS data interpretation compared to uniformly labeled (e.g., 13C9) or multiply labeled (e.g., 13C6, 13C9,15N) analogs, which generate complex isotopologue distributions requiring sophisticated spectral deconvolution algorithms. In a stable isotope-assisted plant metabolomics study, wheat cell suspension cultures were treated with 13C9-labeled phenylalanine to generate a tracer-derived submetabolome, identifying 122 metabolites specifically derived from phenylalanine metabolism out of 1,729 total detected plant metabolites [1]. While uniformly labeled tracers maximize detection sensitivity for comprehensive pathway mapping, the single 1-13C label offers complementary utility for targeted flux measurements where the goal is quantifying the rate of a specific metabolic step—such as phenylalanine hydroxylase activity or protein incorporation—rather than exhaustive metabolite discovery. The carboxyl-13C label is retained through protein synthesis (incorporation into polypeptide chains) but is released as 13CO2 upon entry into catabolic pathways, enabling differential tracking of anabolic vs. catabolic flux.

Metabolic Flux Analysis Tracer Metabolomics Stable Isotope Resolved Metabolomics

Isotopic Steady-State Achievement: DL-Phenylalanine-1-13C Demonstrates Rapid Plateau Kinetics Suitable for Fed-State Human Studies

In a minimally invasive oral infusion protocol developed for phenylalanine and lysine kinetics determination in fed-state humans (n=12), L-[1-13C]phenylalanine achieved isotopic plateau in expired CO2, plasma, and urine within 120 minutes of initiating a 4-hour oral primed equal-dose infusion [1]. The mean ratio of plasma to urine enrichment at isotopic plateau was 1.0 ± 0.04 (SEM), demonstrating excellent agreement between these two sampling matrices when using tracer with undetectable D-isomer content [1]. This rapid plateau kinetics contrasts with the significantly altered urinary enrichment observed when D-isomer-contaminated L-[1-13C]lysine (1.6% D-lysine) was used, which produced a plasma-to-urine ratio of 0.39 ± 0.03, reflecting renal tubular discrimination of the D-isomer [1]. The ability of 1-13C-phenylalanine to achieve matrix-concordant isotopic steady state within a 2-hour window makes it particularly suitable for pediatric and clinical studies where prolonged infusion protocols are impractical.

Amino Acid Kinetics Human Nutrition Pediatric Metabolism

Validated Application Scenarios for DL-Phenylalanine-1-13C in Research and Industrial Settings


Clinical Diagnostic Development: 13C-Phenylalanine Breath Test for PAH Activity Assessment

Based on evidence demonstrating the unique capacity of carboxyl-13C-labeled phenylalanine to generate exhaled 13CO2 via the PAH pathway [6], DL-Phenylalanine-1-13C is the appropriate tracer for developing and validating 13C-phenylalanine breath tests. This noninvasive diagnostic modality quantifies in vivo PAH activity through IRMS measurement of breath 13CO2/12CO2 ratio over a 120-minute monitoring period following oral administration. The test has demonstrated clinical utility in detecting altered phenylalanine kinetics in schizophrenia patients versus controls, with significantly lower Δ13CO2 at all sampling time points (P < .05 overall) [6]. Applications extend to inborn errors of metabolism (phenylketonuria variant phenotyping), neuropsychiatric disorder research (dopamine pathway dysfunction), and pharmaceutical efficacy studies evaluating PAH-targeted therapies. Ring-labeled phenylalanine analogs are unsuitable for this application as the labeled carbon is not released as CO2 through the relevant metabolic routes [4].

Quantitative LC-MS/MS Amino Acid Analysis with Isotope Dilution Internal Standardization

Based on evidence that stable isotope-labeled internal standards achieve mean interday accuracy of 97.3% and CV of 2.6% in plasma amino acid quantification [6], DL-Phenylalanine-1-13C is validated for use as an M+1 SIL-IS in targeted phenylalanine quantification by LC-MS/MS or GC-MS. The compound corrects for matrix-induced ion suppression, extraction recovery variability, and instrument signal drift that confound external calibration methods. This application is specifically indicated for human plasma/serum amino acid profiling, skeletal muscle tissue metabolomics, cell culture media analysis, and pharmacokinetic studies requiring phenylalanine concentration measurements with regulatory-compliant accuracy. The defined racemic composition of DL-Phenylalanine-1-13C provides equivalent MS response to both endogenous L-phenylalanine and any D-phenylalanine present in biological matrices, ensuring comprehensive quantification without stereospecific bias [4].

In Vivo Human Amino Acid Kinetic Studies with Noninvasive Urine Sampling

Based on evidence that 1-13C-phenylalanine achieves isotopic plateau within 120 minutes with a plasma-to-urine enrichment ratio of 1.0 ± 0.04 [6], DL-Phenylalanine-1-13C is indicated for human whole-body phenylalanine flux and oxidation studies using minimally invasive oral infusion protocols. The tracer enables valid substitution of urine for plasma in enrichment measurements when D-isomer content is controlled or accounted for, reducing subject burden and eliminating the need for repeated venipuncture. This application is particularly valuable in pediatric nutrition research, pregnancy metabolism studies, and clinical investigations where invasive sampling is contraindicated. However, researchers must account for the confound that D-isomer content introduces systematic overestimation of urinary enrichment by 2- to 3-fold due to renal tubular discrimination [4]. DL-Phenylalanine-1-13C provides defined racemic composition that enables either avoidance of this confound through protocol design or intentional investigation of stereospecific renal handling.

Targeted Metabolic Flux Analysis of Aromatic Amino Acid Pathways

Based on evidence from stable isotope-assisted metabolomics studies identifying phenylalanine-derived submetabolomes through LC-HRMS [6], DL-Phenylalanine-1-13C is suitable for targeted metabolic flux analysis of phenylalanine hydroxylase activity, protein synthesis/incorporation rates, and catabolic pathway routing. The single M+1 mass shift simplifies isotopologue analysis compared to uniformly labeled 13C9 or 13C6 tracers, enabling direct quantification of flux through specific enzymatic steps rather than comprehensive pathway mapping. This application is indicated for cell culture studies (mammalian, plant, microbial), isolated organ perfusion experiments, and in vivo tracer studies where the research question focuses on a defined metabolic node. The carboxyl label is retained through anabolic processes (protein synthesis) but released as 13CO2 upon entry into catabolic pathways, enabling differential tracking of anabolic versus catabolic fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for DL-PHENYLALANINE (1-13C)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.